3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Overview
Description
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid is a chemical compound with the CAS Number: 143438-91-9 . It has a molecular weight of 233.19 and its linear formula is C10H10F3NO2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H10F3NO2 . This indicates that the molecule is composed of 10 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
- CF3Se-substituted α-amino acid derivatives, including variants of 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, have been synthesized and evaluated for cytotoxicity against cancer cells like MCF-7, HCT116, and SK-OV-3, showing potential as effective cell growth inhibitors (Han et al., 2021).
Chelation Studies with Rare Earth Metals
- Solid metal ion chelates of rare earth metals with 2-amino-3-phenyl propanoic acid have been synthesized, characterized, and studied for thermal decomposition, demonstrating its potential in materials science and metallurgical applications (Ballal, 2020).
Asymmetric Biocatalysis
- Studies on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using strains like Methylobacterium oryzae, highlight its significance in pharmaceutical synthesis and the preparation of enantiopure compounds (Li et al., 2013).
Application in Polymer Science
- Phloretic acid (a derivative of this compound) has been used as a building block for polybenzoxazine, showcasing its use in the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Biochemical Studies
- Research on 3-(2-Aminocarbonylphenyl)propanoic acid analogs has revealed insights into their biochemical interactions and potential as EP3 receptor antagonists, offering perspectives for medical research and drug development (Asada et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
It is a phenylalanine derivative , which suggests that it may interact with proteins or enzymes that metabolize phenylalanine
Mode of Action
As a phenylalanine derivative , it may interact with its targets in a similar manner to other phenylalanine derivatives. These interactions could involve binding to active sites, altering protein conformation, or modulating enzymatic activity.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is 1.45 , which may influence its distribution and bioavailability.
Result of Action
As a phenylalanine derivative , it may have effects similar to other compounds in this class, potentially influencing protein synthesis or enzymatic activity. More research is needed to elucidate these effects.
Properties
IUPAC Name |
3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382416 | |
Record name | 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143438-91-9 | |
Record name | 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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